N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline is a fluorinated aromatic compound featuring a benzotriazole moiety linked via a methylene group to a 3,5-bis(trifluoromethyl)aniline backbone.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N4/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-8-25-13-4-2-1-3-12(13)23-24-25/h1-7,22H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBRYWWHNVNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Chemical Formula : C₁₅H₁₀F₆N₄
- CAS Number : 298217-96-6
- Molecular Structure : The compound features a benzotriazole moiety linked to a trifluoromethyl-substituted aniline, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with benzotriazole derivatives. This process can be optimized through various alkylation methods to enhance yield and purity.
Antiviral Activity
Research indicates that benzotriazole derivatives exhibit significant antiviral properties. A study focused on the anti-helicase activity against Flaviviridae viruses (such as HCV and DENV) found that certain benzotriazole derivatives demonstrate effective inhibition of helicase enzymes, which are crucial for viral replication. The most potent derivatives showed IC50 values around 6.5 µM when tested with DNA substrates .
Antimicrobial Properties
Benzotriazoles have been reported to possess antimicrobial activities. For instance, compounds linked to benzotriazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and fungi like Candida albicans. The introduction of electron-withdrawing groups on the benzotriazole ring enhances these antimicrobial properties .
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of benzotriazole derivatives. Specific compounds have demonstrated significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. These studies suggest that modifications to the benzotriazole structure can lead to improved efficacy against protozoan parasites .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline
- Structural Features : Replaces the benzotriazole group with a pyrazole ring substituted with 4-chlorophenyl and phenyl groups.
- Key Properties : Exhibits anti-inflammatory activity comparable to diclofenac sodium and celecoxib (COX-2 inhibitor). The pyrazole core enhances target selectivity, while the trifluoromethyl groups improve bioavailability .
- Applications: Investigated as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Schreiner’s Urea Catalyst (N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]urea)
- Structural Features : Utilizes a urea bridge instead of a benzotriazole-methyl group, connecting two 3,5-bis(trifluoromethyl)aniline units.
- Key Properties: Acts as a hydrogen-bonding organocatalyst. The trifluoromethyl groups increase acidity, enhancing catalytic efficiency in asymmetric synthesis.
- Applications : Widely used in enantioselective reactions (e.g., aldol condensations) due to its robustness and recyclability .
Aprepitant-Related Triazolone Derivatives
- Structural Features: Incorporates a morpholino-triazolone scaffold with 3,5-bis(trifluoromethyl)phenyl groups.
- Key Properties : Functions as a neurokinin-1 (NK1) receptor antagonist. The trifluoromethyl groups improve blood-brain barrier penetration.
- Applications : Reference standard for pharmaceuticals targeting chemotherapy-induced nausea .
Data Table: Comparative Analysis
Research Findings and Functional Insights
- Electronic Effects : The 3,5-bis(trifluoromethyl)aniline moiety consistently enhances electron-withdrawing properties across analogs, stabilizing reactive intermediates in catalysis or drug-receptor interactions .
- Biological Activity : Pyrazole and triazolone derivatives demonstrate that nitrogen-rich heterocycles paired with trifluoromethyl groups improve target binding (e.g., COX-2 or NK1 receptors) .
- Synthetic Utility : Schreiner’s urea and benzotriazole-containing compounds underscore the role of fluorine in tuning solubility and reactivity for industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
